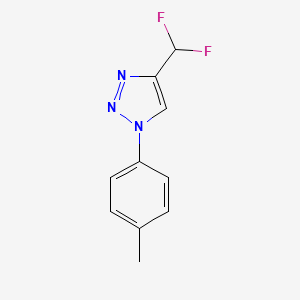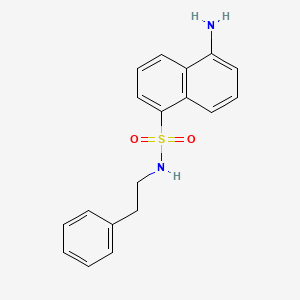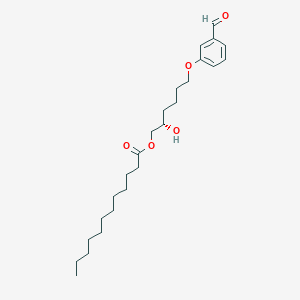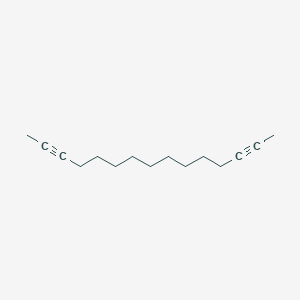![molecular formula C14H12O4 B12606775 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde CAS No. 647024-14-4](/img/structure/B12606775.png)
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol This compound features a furan ring substituted with a phenyl group that contains a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carboxylic acid
Reduction: 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-methanol
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Similar structure with a dioxolane ring and an aldehyde group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxolane ring and a phenyl group.
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: Features a dioxolane ring and a phenyl group.
Uniqueness
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is unique due to its combination of a furan ring and a phenyl group with a 1,3-dioxolane moiety. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
CAS No. |
647024-14-4 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-[4-(1,3-dioxolan-2-yl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H12O4/c15-9-12-5-6-13(18-12)10-1-3-11(4-2-10)14-16-7-8-17-14/h1-6,9,14H,7-8H2 |
InChI Key |
GKQXMEOYVYTXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


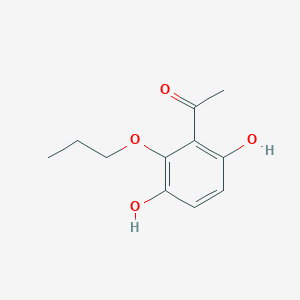

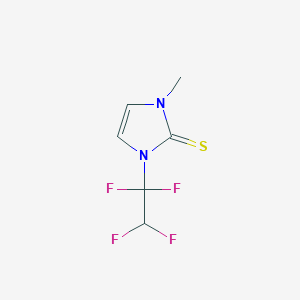
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)
![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
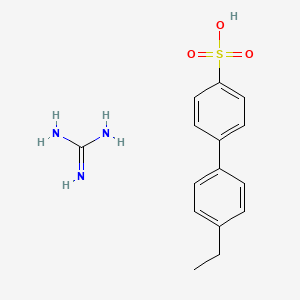
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
